
N-Methoxy-N-methylacetamide
Overview
Description
N-Methoxy-N-methylacetamide (CAS 78191-00-1) is a tertiary amide with the molecular formula C₄H₉NO₂ (MW: 103.12 g/mol). It is characterized by a methoxy (-OCH₃) and a methyl (-CH₃) group attached to the amide nitrogen. Key properties include:
This compound serves as a versatile synthetic intermediate, particularly in the preparation of α-ketoacetals [12] and natural products like myriaporone [11]. It is also identified as a major phytochemical in Salacia oblonga root extracts, though its direct biological activity remains less studied compared to co-occurring compounds like γ-sitosterol [2].
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methoxy-N-methylacetamide can be synthesized through the reaction of N,O-dimethylhydroxylamine hydrochloride with acetyl chloride in the presence of triethylamine. The reaction is typically carried out in dichloromethane at 0°C, followed by stirring at room temperature for several hours. The product is then purified through distillation .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar procedures but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems for mixing, temperature control, and purification enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: N-Methoxy-N-methylacetamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form N-methylacetamide.
Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and strong bases.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products:
Substitution: Various substituted amides.
Reduction: N-methylacetamide.
Oxidation: Acetic acid derivatives.
Scientific Research Applications
Synthesis and Reactivity
N-Methoxy-N-methylacetamide is classified as a Weinreb amide, which is instrumental in various synthetic pathways. It serves as an effective reagent in the synthesis of complex organic molecules, including:
- Pseudomonas quinolone signal (PQS) : NMMA is utilized in the preparation of 2-heptyl-3-hydroxy-4(1H)-quinolone, a signaling molecule important for bacterial communication .
- Marine Natural Products : NMMA has been employed in the total synthesis of marine natural products such as myriaporones and usneoidone, showcasing its utility in accessing ketone synthons .
Applications in Organic Synthesis
-
Synthesis of β-Keto Esters :
NMMA facilitates the acylation of ester enolates, leading to the effective formation of β-keto esters. This reaction is crucial for constructing complex molecular architectures used in pharmaceuticals . -
Preparation of α-Chloro Ketones :
NMMA acts as a starting reagent for synthesizing α-chloro ketones, which are further transformed into various biologically active compounds . -
Microwave-Assisted Synthesis :
The compound has been successfully integrated into microwave-assisted synthetic protocols, enhancing reaction efficiency and yield when preparing PQS and its analogs .
Case Study 1: Synthesis of Pseudomonas Quinoline Signal
A study demonstrated the use of NMMA in synthesizing PQS through a one-pot reaction that significantly improved yield and reduced reaction time compared to traditional methods. The methodology involved microwave-assisted techniques that allowed for rapid synthesis while maintaining structural integrity .
Case Study 2: Total Synthesis of Myriaporones
Researchers employed NMMA as a key reagent in the total synthesis of myriaporones, showcasing its effectiveness in constructing complex natural products from simpler precursors. This synthesis highlighted NMMA's role in facilitating challenging reactions that are pivotal for drug discovery .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-Methoxy-N-methylacetamide involves its role as a ketone synthon. It reacts with various reagents to form ketones through nucleophilic addition-elimination mechanisms. The methoxy group facilitates the formation of stable intermediates, which then undergo further transformations to yield the desired products .
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1. Resonance and Rotational Barriers
Substituents on the amide nitrogen significantly influence resonance stabilization and rotational barriers (Table 1).
Compound | Substituents | Rotational Barrier (kJ/mol) | Resonance Stabilization |
---|---|---|---|
N-Methoxy-N-methylacetamide | -OCH₃, -CH₃ | 67 [6] | Moderate reduction |
N,N-Dimethylacetamide | -CH₃, -CH₃ | 71–75 [6] | High |
N,N-Dimethoxyacetamide | -OCH₃, -OCH₃ | 44 [6] | Low |
Key Findings :
- Electronegative substituents (e.g., -OCH₃) reduce resonance stabilization by withdrawing electron density from the amide carbonyl, lowering rotational barriers [6].
- N,N-Dimethoxyacetamide exhibits the lowest barrier (44 kJ/mol), reflecting destabilization due to two electronegative groups [6].
Comparison with Analogs :
- N,N-Dimethylacetamide lacks reactivity with organometallic reagents due to strong resonance stabilization, limiting its utility in such transformations.
- Hydroxamic esters (e.g., N-methoxyacetamide derivatives) show intermediate reactivity, balancing resonance reduction and synthetic versatility [3].
2.3. Spectroscopic Properties
¹³C NMR Data :
- This compound : Carbonyl (C=O) at 172.7 ppm [4], shifted upfield compared to N,N-dimethylacetamide (~170 ppm, inferred from [20]), reflecting reduced electron density due to the methoxy group.
Thermodynamic Stability :
- Planar conformations are less favored in This compound (χ₀ ≈ 40°) compared to N,N-dimethylacetamide (χ₀ ≈ 0°), as shown in computational studies [6].
Biological Activity
N-Methoxy-N-methylacetamide (CAS No. 78191-00-1) is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, focusing on its applications in life sciences and medicinal chemistry.
This compound is characterized by its molecular formula and a molecular weight of 103.12 g/mol. It appears as a colorless to almost colorless liquid with a boiling point of approximately 94 °C at 100 mmHg and a flash point of 49 °C .
Synthesis
The synthesis of this compound typically involves the reaction of methoxyacetic acid derivatives with methylamine. Various synthetic routes have been documented, including the use of specific reagents that facilitate the formation of this compound in laboratory settings .
Biological Activity
The biological activity of this compound has been investigated in several studies, highlighting its potential as a biochemical reagent in various applications.
Anticancer Activity
Research indicates that derivatives of N-methoxy compounds can exhibit significant cytotoxicity against cancer cells. For instance, studies have shown that certain methoxy-substituted indoles can induce cell death through mechanisms such as methuosis and microtubule disruption. These mechanisms lead to cell cycle arrest and eventual apoptosis, particularly in tumor cells .
Table 1: Biological Activity Summary
Compound | Mechanism of Action | GI50 (μM) | Cell Type |
---|---|---|---|
This compound | Induces methuosis | >10 | Various tumor cells |
6-Methoxy derivative | Microtubule disruption | 0.09 | U251 glioblastoma |
5-Methoxy derivative | Weak growth inhibition | >10 | Various tumor cells |
Mechanism Insights
The mechanism by which this compound exerts its effects appears to be linked to its structural properties. Modifications in the methoxy group position can significantly alter the compound's biological potency. For example, shifting the methoxy group from the 5-position to the 6-position on an indole scaffold enhances growth inhibitory potency due to microtubule disruption rather than methuosis .
Case Studies
- Cytotoxicity in Cancer Cells : A study demonstrated that this compound derivatives significantly affected cell viability in various cancer cell lines. The cytotoxic effects were attributed to their ability to induce cell cycle arrest and apoptosis through distinct pathways depending on the molecular structure .
- Quorum Sensing Inhibition : Other research highlighted the role of this compound in inhibiting quorum sensing in Pseudomonas aeruginosa, suggesting potential applications in controlling bacterial infections through modulation of signaling pathways .
- Peptide Conformation Studies : Investigations into peptide conformations involving this compound revealed changes in electronic properties when nitrogen was replaced by boron, indicating its utility in designing novel peptide-based therapeutics .
Safety and Handling
As with many chemical compounds, proper safety measures should be taken when handling this compound. It is classified with precautionary statements regarding inhalation and skin contact risks, necessitating the use of personal protective equipment (PPE) during laboratory work .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-Methoxy-N-methylacetamide in organic chemistry research?
this compound is typically synthesized via coupling reactions between carboxylic acids and N,O-dimethylhydroxylamine derivatives. A widely used method involves activating carboxylic acids (e.g., o-tolylacetic acid) with reagents like DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) to form the corresponding Weinreb amide. This approach yields the compound in high purity (80–90%) and is characterized by mild reaction conditions and compatibility with diverse substrates . Alternative routes include direct acylation of methyl methoxyamine under basic conditions, though this may require stringent control of reaction pH to avoid side reactions .
Q. How is this compound characterized to confirm its structural integrity in synthetic protocols?
Structural confirmation relies on multimodal spectroscopy:
- ¹H/¹³C NMR : Peaks at δ 3.15–3.77 ppm (methoxy and methyl groups) and δ 170–172 ppm (amide carbonyl) are diagnostic .
- HRMS : Exact mass analysis (e.g., m/z 194.1173 for C₁₁H₁₅NO₂) ensures molecular formula accuracy .
- IR Spectroscopy : Bands at ~1665 cm⁻¹ (C=O stretch) and ~2820 cm⁻¹ (C-O stretch) validate functional groups .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Storage : Store at 0–6°C in airtight containers to prevent hydrolysis .
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Work in a fume hood due to potential vapor release (boiling point: 152°C) .
Advanced Research Questions
Q. What experimental challenges arise when using this compound as an acylating agent in enolate acetylation?
The compound’s reactivity under strongly basic conditions (e.g., with LDA or NaHMDS) can lead to competitive decomposition pathways, such as hydrolysis of the methoxy group. Researchers must optimize reaction temperatures (<0°C) and solvent systems (e.g., THF or DMF) to stabilize the enolate intermediate and minimize side reactions. Kinetic monitoring via in-situ IR or LC-MS is recommended to track acetyl transfer efficiency .
Q. How does the presence of this compound in plant extracts influence bioactivity studies?
Found in Annona squamosa seed extracts (11.56% abundance), it may contribute to insecticidal activity against Spodoptera species. However, its bioactivity must be isolated from co-occurring compounds (e.g., myo-inositol, d-mannose) via chromatographic separation (HPLC or GC-MS). Dose-response assays are critical to distinguish its specific effects from synergistic interactions .
Q. What methodological considerations are critical when employing this compound in enzyme inhibition assays?
As a protein arginine N-methyltransferase 3 (PRMT3) inhibitor (IC₅₀ = 476 nM), precise control of inhibitor concentration and incubation time is essential. Use competitive binding assays with labeled substrates (e.g., ³H-S-adenosylmethionine) and validate results with negative controls (e.g., N-methylacetamide derivatives lacking the methoxy group). Molecular docking studies can further elucidate binding interactions with the enzyme’s active site .
Q. How can researchers resolve contradictions in reported applications of this compound across synthetic and natural product studies?
Discrepancies often arise from its dual role as a synthetic intermediate (e.g., in myriaporone synthesis) and a natural product component. Context-dependent purification protocols (e.g., recrystallization vs. column chromatography) and comparative bioassays are necessary to differentiate its synthetic utility from its ecological roles. Meta-analyses of spectral databases (e.g., SciFinder, Reaxys) can clarify structure-activity relationships .
Properties
IUPAC Name |
N-methoxy-N-methylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-4(6)5(2)7-3/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVXVLSZQHSNDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10336948 | |
Record name | N-Methoxy-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10336948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78191-00-1 | |
Record name | N-Methoxy-N-methylacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78191-00-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methoxy-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10336948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methoxy-N-methylacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.157.149 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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